Cadmium sulfate hydrate

Description

Significance and Scope of Current Academic Investigations

The scientific investigation of cadmium sulfate (B86663) hydrate (B1144303) is significant due to its wide-ranging utility and unique physicochemical properties. Research is active in several key areas:

Materials Science and Crystal Growth: A primary focus of research is the growth of single crystals of cadmium sulfate hydrates, particularly the octahydrate form. jocpr.comscholarsresearchlibrary.com Techniques such as gel growth and slow evaporation from aqueous solutions are employed to produce large, transparent crystals. jocpr.comscholarsresearchlibrary.comjocpr.com These studies are crucial for understanding the fundamental properties of the material and for its application in various technologies. Characterization studies often involve techniques like X-ray diffraction (XRD) to determine the crystal structure, Fourier-transform infrared (FTIR) and Raman spectroscopy to identify functional groups, and thermal analysis (TGA/DTA) to understand its behavior with temperature changes. scholarsresearchlibrary.com

Nonlinear Optics (NLO): Cadmium sulfate octahydrate has been identified as a third-order NLO crystal. jocpr.com NLO materials are vital for applications in photonics and optoelectronics, including frequency conversion and optical switching. Research in this area investigates the nonlinear optical properties, such as second-harmonic generation (SHG), even in centrosymmetric crystal structures, which is a topic of significant scientific interest. jocpr.com

Electrochemistry: The compound is a key component in the electroplating industry, where it is used in electrolyte solutions to deposit a layer of cadmium onto metal surfaces, providing corrosion resistance. ontosight.aijocpr.comchemimpex.com It is also integral to the manufacturing of nickel-cadmium (Ni-Cd) batteries, known for their reliability and performance. chemimpex.comchemimpex.comresearchgate.net

Analytical Chemistry: In analytical chemistry, cadmium sulfate hydrate serves as a reagent. Its ability to form stable complexes is utilized in techniques like spectrophotometry for the identification and quantification of various substances. chemimpex.com

The scope of research extends to understanding its structural and thermal stability, which is essential for its practical applications. scholarsresearchlibrary.comacs.org Investigations into its hygroscopic nature and the role of water molecules in its crystal lattice are also prominent areas of study. jocpr.comresearchgate.net

Hydrate Forms of Cadmium Sulfate and Their Relevance in Scientific Studies

Cadmium sulfate exists in several hydrated forms, each with distinct properties and relevance in scientific research. The number of water molecules in the crystal lattice defines the specific hydrate. wikipedia.org

The most commonly studied forms include:

Cadmium Sulfate Monohydrate (CdSO₄·H₂O): This is the most common form of this compound. wikipedia.org Its crystal structure has been redetermined with modern techniques, providing precise information on its three-dimensional framework where Cd²⁺ cations are coordinated by oxygen atoms from both sulfate anions and water molecules. researchgate.net This form is thermally more stable than the higher hydrates. nih.gov

Cadmium Sulfate Octahydrate (3CdSO₄·8H₂O): Often referred to as cadmium sulfate 8/3-hydrate, this form is notable for its use in growing single crystals for research. scholarsresearchlibrary.comnih.govhimedialabs.com It is particularly relevant in studies of nonlinear optical properties and for fundamental crystallographic investigations. jocpr.com It is commercially available and is often the starting material for synthesizing other cadmium compounds or for preparing solutions for electroplating. researchgate.netamericanelements.com

Cadmium Sulfate Tetrahydrate (CdSO₄·4H₂O): This is another known hydrate form, though less common than the monohydrate and octahydrate. wikipedia.org It occurs naturally as the rare mineral drobecite. wikipedia.org

The relevance of these different hydrates lies in their varying physical and chemical properties, such as solubility, density, and melting point, which dictate their suitability for specific applications. For instance, the octahydrate's crystal quality makes it ideal for optical studies, while the monohydrate's stability is advantageous in other contexts. The study of the transitions between these hydrated forms under different temperature and humidity conditions is also a key aspect of the research. dtic.mil

Table 1: Properties of this compound Forms

Data sourced from multiple references. wikipedia.org

Table 2: Crystallographic Data for Cadmium Sulfate Octahydrate (CDSH)

Data sourced from a study on the solution growth of CDSH crystals. jocpr.com

Table 3: Compound Names Mentioned

Structure

2D Structure

Properties

IUPAC Name |

cadmium(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRVKRTIMIRNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

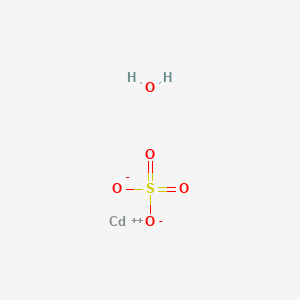

O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-36-4 (Parent) | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Hawley] Fine white crystals; [MSDSonline] Loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C; [Merck Index] | |

| Record name | Cadmium sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-84-3, 15244-35-6 | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Crystallographic Investigations of Cadmium Sulfate Hydrate

Detailed Crystal Structure Determination and Redetermination Studies

The crystal structure of cadmium sulfate (B86663) monohydrate (CdSO₄·H₂O) has been determined and later redetermined with higher precision. researchgate.netiucr.org These studies have been crucial in accurately defining the positions of all atoms, including hydrogen, and understanding the bonding within the crystal.

X-ray diffraction studies have unequivocally established that cadmium sulfate monohydrate crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netiucr.org This crystal system is characterized by three unequal axes with one oblique angle. The precise lattice parameters for the monohydrate have been reported, providing a fundamental framework for its structural analysis. researchgate.netiucr.org Similarly, cadmium sulfate octahydrate also exhibits a monoclinic structure. scholarsresearchlibrary.comjocpr.com

Table 1: Crystallographic Data for Cadmium Sulfate Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| CdSO₄·H₂O | Monoclinic | P2₁/c | 7.6195(3) | 7.4517(3) | 8.1457(3) | 122.244(1) | researchgate.netiucr.org |

| CdSO₄·8/3H₂O | Monoclinic | - | 15.79(2) | 11.75(1) | 7.88(1) | 102.8 | scholarsresearchlibrary.com |

In cadmium sulfate monohydrate, the cadmium(II) cation (Cd²⁺) is at the center of a distorted octahedral coordination environment. researchgate.netiucr.orgwikipedia.orgtestbook.com This [CdO₆] polyhedron is formed by coordination with six oxygen atoms. researchgate.netiucr.org Four of these oxygen atoms are from four distinct sulfate anions, and the remaining two are from bridging water molecules. researchgate.netiucr.orgwikipedia.org This specific arrangement leads to a trans-[CdO₆] polyhedron. researchgate.netiucr.org In other cadmium sulfate complexes, the coordination environment of the Cd(II) atom can vary, including distorted octahedral [CdN₂O₄] and seven-coordinated pentagonal-bipyramidal geometries. iucr.orgresearchgate.net

The sulfate anions (SO₄²⁻) play a crucial bridging role in the crystal lattice. In the monohydrate, each sulfate anion links four separate Cd²⁺ cations, contributing significantly to the formation of a stable, extended structure. researchgate.netiucr.org In some coordination polymers of cadmium sulfate, the sulfate anion can act as a μ₃-bridging ligand, connecting three Cd(II) atoms. researchgate.netiucr.orgnih.gov This bridging function is fundamental to the creation of sheet-like or more complex three-dimensional structures. researchgate.netiucr.orgnih.gov

The combination of the distorted octahedral coordination of the cadmium ions, the bridging by both sulfate anions and water molecules, and the extensive hydrogen bonding network results in the formation of a robust three-dimensional framework. researchgate.netiucr.org In cadmium sulfate monohydrate, the Cd⋯Cd separations within this framework are in the range of 4.0757(2) to 6.4462(3) Å. researchgate.netiucr.org In other cadmium sulfate-based coordination polymers, adjacent sheets can be interconnected through organic ligands to form a three-dimensional framework structure. researchgate.netiucr.orgnih.gov

Hydration State and Solution Chemistry of Cadmium(II) Sulfate

Cadmium sulfate exists in several hydration states, with the most common being the monohydrate (CdSO₄·H₂O) and the 8/3-hydrate (3CdSO₄·8H₂O). wikipedia.orgnih.govacs.org Anhydrous cadmium sulfate is also known. wikipedia.org All these forms are colorless and highly soluble in water. wikipedia.org The solubility of cadmium sulfate hydrate (B1144303) increases with temperature. jocpr.com

In aqueous solutions, the hydrated cadmium(II) ion is typically surrounded by six water molecules in a regular octahedral arrangement. scispace.commdpi.com The average Cd–O bond length in solution is approximately 2.28 Å. scispace.com Studies have shown evidence of complex formation between Cd²⁺ and SO₄²⁻ ions in solution, where the sulfate group acts as a monodentate ligand. scispace.com The presence of water molecules in the crystal lattice contributes to the hygroscopic nature of cadmium sulfate crystals. jocpr.com The different hydrated forms can be interconverted by heating; for instance, the 8/3-hydrate loses water above 40 °C and forms the monohydrate by 80 °C. acs.org

Investigations into Cadmium Hydration Number and Coordination Geometry in Aqueous Solutions

The hydration of the cadmium(II) ion (Cd²⁺) in aqueous solutions has been a subject of extensive research, with various experimental and theoretical studies aiming to elucidate its coordination number and geometry. While a hexacoordinated (six-coordinate) structure is commonly supported, some studies suggest the possibility of a variable or even heptacoordinated (seven-coordinate) state.

Early X-ray diffraction studies on concentrated aqueous solutions of cadmium(II) sulfate and perchlorate (B79767) indicated that the hydrated cadmium(II) ion possesses a regular octahedral structure. scispace.com This geometry is consistent with the [Cd(H₂O)₆]²⁺ complex, where the cadmium ion is surrounded by six water molecules. The Cd-O bond length in these solutions was determined to be approximately 2.28 Å. scispace.com Raman spectroscopic measurements have also provided evidence for the stability of the hexaaquo Cd(II) ion in perchlorate solutions over a range of temperatures and concentrations. acs.org The data revealed a polarized Raman band assigned to the ν₁ CdO₆ mode of the hexaaquo Cd(II) ion, supporting an Oₕ symmetry for the CdO₆ unit. acs.org

However, the notion of a fixed hexacoordination has been challenged. Some molecular dynamics simulations have suggested that cadmium may exhibit a variable coordination number in aqueous solution, with a significant presence of a heptacoordinated species. researchgate.netnih.gov These simulations propose a flexible first coordination shell that transitions between hexa- and heptahydrated complexes. nih.gov Quantum mechanical ab initio calculations have shown stable minima for both [Cd(H₂O)₆]²⁺ and [Cd(H₂O)₇]²⁺ clusters, with the heptahydrated form having a slight energetic preference in some models. nih.gov The calculated symmetries for these clusters are Tₕ for the hexahydrated and C₂ for the heptahydrated complex. nih.gov

Further complicating the picture, a search of the Cambridge Structural Database reveals that in the solid state, cadmium can have various coordination numbers, including six, seven, and eight, with oxygen-containing ligands. researchgate.net Despite this, there are numerous examples of the [Cd(H₂O)₆]²⁺ ion in solid-state structures and no reported instances of a [Cd(H₂O)₇]²⁺ ion. researchgate.net

Hybrid ab initio quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have identified two distinct hydration shells around the Cd²⁺ ion. The first shell, with a coordination number of 6, is located at a mean distance of 2.3 Å, and a second shell with approximately 12 water molecules is found at about 4.8 Å. acs.org These findings align well with X-ray data. acs.org

The coordination environment of cadmium is known to be versatile, with coordination numbers ranging from 2 to 9 having been observed in different chemical environments. researchgate.netacs.org While the larger ionic radius of Cd(II) compared to Zn(II) makes it more amenable to a coordination number of 6, the specific geometry can be influenced by the ligands involved. researchgate.net For instance, in certain complexes, cadmium can adopt distorted octahedral, trigonal-bipyramidal, or even square-pyramidal geometries. acs.orgoup.comresearchgate.netmdpi.com

Table 1: Comparison of Proposed Cadmium(II) Hydration Characteristics in Aqueous Solution

| Method | Coordination Number | Coordination Geometry | Cd-O Bond Distance (Å) | Source |

|---|---|---|---|---|

| X-ray Diffraction | 6 | Regular Octahedral | 2.28 | scispace.com |

| Raman Spectroscopy | 6 | Oₕ symmetry for CdO₆ unit | - | acs.org |

| Molecular Dynamics | Variable (6 and 7) | Flexible | - | researchgate.netnih.gov |

| QM/MM Simulation | 6 (first shell) | - | 2.3 | acs.org |

| Ab Initio Calculations | 6 or 7 | Tₕ (hexa), C₂ (hepta) | - | nih.gov |

Characterization of Complex Formation between Cadmium(II) and Sulfate Anions in Aqueous Media

In aqueous solutions containing sulfate ions, the cadmium(II) ion can form complexes with the sulfate anion (SO₄²⁻). This complex formation involves the replacement of a water molecule from the first hydration sphere of the cadmium ion by a sulfate group. acs.org

X-ray scattering data from concentrated cadmium(II) sulfate solutions provide evidence for this complexation, indicating that the sulfate group acts as a monodentate ligand. scispace.com This means that one of the oxygen atoms of the sulfate ion bonds directly to the cadmium ion. The Cd-O-S angle in these complexes has been determined to be approximately 134(2)°. scispace.com This is in contrast to cadmium perchlorate solutions, where no corresponding complex formation between Cd²⁺ and the perchlorate anion (ClO₄⁻) is observed. scispace.com

The stability of these cadmium sulfate complexes has been investigated through various methods. While the formation of the initial complex, CdSO₄, is well-established, the existence of higher-order complexes such as [Cd(SO₄)₂]²⁻ and [Cd(SO₄)₃]⁴⁻ has also been proposed by some researchers. scispace.com Thermodynamic studies have been conducted to determine the stability constants and other thermodynamic properties of these complexes. For instance, changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the formation of cadmium sulfate complexes have been measured. nist.govnih.govnist.govnih.gov

The interaction between cadmium(II) and sulfate is a classic example of ion association in solution, and the extent of complex formation is dependent on factors such as the concentration of the ions and the temperature of the solution. The study of these complexes is crucial for understanding the behavior of cadmium in various natural and industrial aqueous systems.

Table 2: Thermodynamic Properties of Cadmium Sulfate Complex Formation

| Thermodynamic Property | Value | Source |

|---|---|---|

| ΔG° (kJ·mol⁻¹) | -17.16 ± 0.4 | nist.gov |

| ΔH° (kJ·mol⁻¹) | 64.3 ± 3.0 | nist.gov |

| ΔS° (J·K⁻¹·mol⁻¹) | 273.2 ± 6.4 | nist.gov |

Application of Experimental (e.g., X-ray Diffraction) and Theoretical (e.g., Molecular Dynamics, Ab Initio Calculations) Approaches to Hydration Structure Analysis

A combination of experimental and theoretical techniques has been instrumental in probing the hydration structure of cadmium sulfate.

Experimental Approaches:

X-ray Diffraction (XRD): As a primary tool, XRD has been used to determine the crystal structure of cadmium sulfate hydrates in the solid state. For example, single-crystal XRD studies have confirmed that cadmium sulfate octahydrate crystallizes in a monoclinic structure. jocpr.com In solution, X-ray scattering has provided direct evidence for the octahedral coordination of the hydrated Cd²⁺ ion and the formation of inner-sphere complexes with sulfate ions. scispace.com The analysis of radial distribution functions from scattering data allows for the determination of interatomic distances, such as the Cd-O bond length. scispace.com

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS spectroscopy is a powerful technique for investigating the local atomic environment of a specific element. It has been used to study the coordination of cadmium(II) adsorbed on various surfaces and in complexes. ufc.brresearchgate.netcirad.frnih.gov For aqueous solutions, EXAFS can provide information on the number and distance of neighboring atoms in the hydration shells. For instance, in a study of cadmium perchlorate solutions, EXAFS was used to understand the hydration sphere of the Cd ion. unina.it

Theoretical Approaches:

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. These simulations have been used to study the hydration structure of the Cd²⁺ ion, with some studies suggesting a dynamic equilibrium between six- and seven-coordinate species. nih.govscispace.com By employing effective two-body potentials derived from quantum mechanical calculations, long-timescale simulations can be performed to investigate the dynamics of water exchange in the hydration shell. nih.gov

Ab Initio Calculations: These first-principles quantum mechanical calculations are used to predict the electronic structure and properties of molecules and materials. Ab initio geometry optimizations have been performed on hydrated cadmium clusters, such as [Cd(OH₂)₆]²⁺ and [Cd(OH₂)₁₈]²⁺, to determine their minimum energy structures and vibrational frequencies. acs.org Such calculations have also been used to investigate the binding energies of water molecules to the cadmium ion and to compare the stabilities of different coordination geometries. researchgate.netsoton.ac.uk For example, high-level ab initio calculations have been performed on the Cd·H₂O and Cd²⁺·H₂O complexes to determine their binding energies and stable geometries. soton.ac.uk

The synergy between these experimental and theoretical methods provides a more complete understanding of the complex hydration behavior of cadmium sulfate, from the static structure in crystals to the dynamic interactions in aqueous solutions.

Crystal Imperfection and Growth Mechanism Research

Influence of Supersaturation and Temperature on Crystal Morphology and Quality

Supersaturation:

Supersaturation is the primary driving force for crystallization. The rate of crystal growth is directly related to the degree of supersaturation in the solution. worldscientific.com By carefully controlling the supersaturation, for instance, through slow evaporation of the solvent, it is possible to grow large, high-quality single crystals. jocpr.com For example, single crystals of cadmium sulfate hydrate with dimensions of 18 x 17 x 10 mm³ have been successfully grown over a period of 20-25 days by maintaining a supersaturated solution. jocpr.com The level of supersaturation can also influence the deposition mechanism, with higher supersaturation potentially shifting the process from being growth-dominated to nucleation-dominated. researchgate.net

Temperature:

Temperature has a multifaceted effect on the crystal growth process. Firstly, the solubility of cadmium sulfate in water is temperature-dependent, generally increasing with a rise in temperature. jocpr.com This relationship is crucial for preparing saturated and supersaturated solutions at specific temperatures. jocpr.com

Secondly, temperature influences the crystal's structural and physical properties. Studies on cadmium sulfide (B99878) (CdS) thin films, a related cadmium compound, have shown that the deposition temperature significantly affects crystallinity, surface morphology, and optical properties. chalcogen.roespublisher.com Increasing the deposition temperature can lead to improved crystallinity and a decrease in surface roughness and particle size. chalcogen.ro However, very high temperatures can sometimes have a detrimental effect on crystallinity. chalcogen.ro

Furthermore, calcination temperature has been shown to impact the crystal size and band gap energy of cadmium sulfide nanoparticles. granthaalayahpublication.orggranthaalayahpublication.orgresearchgate.net An increase in calcination temperature can lead to larger crystal sizes due to enhanced particle mobility and agglomeration. granthaalayahpublication.org This, in turn, can affect the material's photocatalytic activity. granthaalayahpublication.orggranthaalayahpublication.org While these studies are on CdS, they highlight the general principle that temperature is a critical parameter in controlling the properties of cadmium-containing crystalline materials.

Etching Studies for Defect Identification and Crystal Anisotropy

Etching is a valuable technique used to reveal crystal imperfections, such as dislocations, and to study the anisotropic nature of crystals. By selectively dissolving material from the crystal surface, etching can highlight areas of higher energy, which are often associated with defects.

While specific etching studies focused solely on this compound are not extensively detailed in the provided context, the principles of this technique are broadly applicable to crystalline materials. The shape of the etch pits formed on a crystal surface can provide information about the crystal's symmetry and the orientation of the crystallographic axes. The density of etch pits can be used to estimate the dislocation density within the crystal, which is a measure of its crystalline perfection.

The anisotropic nature of a crystal, meaning its properties vary with direction, can also be investigated through etching. The rate of etching can differ along different crystallographic directions, leading to the formation of non-symmetrical etch pits. This anisotropy is a direct consequence of the underlying crystal structure. For example, the monoclinic structure of cadmium sulfate octahydrate would be expected to exhibit anisotropic properties. jocpr.com

Spectroscopic and Thermal Characterization of Cadmium Sulfate Hydrate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy offers a powerful lens through which to examine the molecular structure and bonding within cadmium sulfate (B86663) hydrate (B1144303). By probing the vibrational modes of the constituent atoms and molecules, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide invaluable insights into the local environment of the sulfate ions and water molecules within the crystal lattice.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in cadmium sulfate hydrate. The FT-IR spectrum of cadmium sulfate octahydrate (3CdSO₄·8H₂O) reveals distinct absorption bands that correspond to the vibrational modes of the sulfate ions (SO₄²⁻) and water molecules (H₂O). scholarsresearchlibrary.com

A prominent peak observed around 1622 cm⁻¹ is attributed to the bending vibrational mode of the water molecules. The stretching vibrations of these water molecules are typically found in the region between 3000 and 3700 cm⁻¹. scholarsresearchlibrary.com The sulfate ion, having a tetrahedral geometry, exhibits four fundamental vibrations. In the FT-IR spectrum of cadmium sulfate octahydrate, the triply degenerate stretching vibrations (ν₃) of the sulfate ion are observed as bands at approximately 1074 cm⁻¹ and 1137 cm⁻¹. scholarsresearchlibrary.com The presence of cadmium ions can influence the vibrations of the water molecules, causing shifts in their characteristic bands. mdpi.com

FT-IR Spectral Data for Cadmium Sulfate Octahydrate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| H₂O Bending | 1622 | scholarsresearchlibrary.com |

| SO₄²⁻ Stretching (ν₃) | 1074, 1137 | scholarsresearchlibrary.com |

| H₂O Stretching | 3000-3700 | scholarsresearchlibrary.com |

Raman Spectroscopic Studies on Vibrational Frequencies and Modes

Complementing FT-IR, Raman spectroscopy provides further detail on the vibrational modes of this compound. In the Raman spectrum of cadmium sulfate octahydrate, a band at 470 cm⁻¹ is assigned to the bending mode (ν₂) of the sulfate ion. scholarsresearchlibrary.com The Raman spectrum of crystalline cadmium sulfate (3CdSO₄·8H₂O) has been found to consist of 23 distinct frequency shifts. ias.ac.in Of these, eight are attributed to the internal oscillations of the sulfate ion and two to the oscillations of the water molecules. ias.ac.in

The intense band in the Raman spectra of aqueous solutions containing sulfate is due to the symmetric stretching (ν₁) vibration of the S-O bonds. princeton.edu In aqueous cadmium sulfate solutions, the interaction between the cadmium and sulfate ions can lead to the formation of inner-sphere and outer-sphere complexes, which influences the Raman spectra. princeton.eduresearchgate.net For instance, the penetration of the sulfate ion into the first coordination sphere of the hydrated cadmium ion ([Cd(H₂O)₆]²⁺) reduces the symmetry and causes a shift in the symmetric stretch of the aquo complex. researchgate.net Studies on aqueous solutions have identified the ν₁ CdO₆ mode of the hexaaquo Cd(II) ion at approximately 358 cm⁻¹. acs.org

Raman Vibrational Frequencies for Cadmium Sulfate Hydrates

| Compound/Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Cadmium Sulfate Octahydrate | ||

| SO₄²⁻ Bending (ν₂) | 470 | scholarsresearchlibrary.com |

| Crystalline Cadmium Sulfate (3CdSO₄·8H₂O) | ||

| Total Observed Lines | 23 | ias.ac.in |

| SO₄²⁻ Internal Oscillations | 8 lines | ias.ac.in |

| H₂O Oscillations | 2 lines | ias.ac.in |

| Aqueous Cadmium Sulfate Solution | ||

| ν₁ CdO₆ mode of [Cd(H₂O)₆]²⁺ | ~358 | acs.org |

Elemental Composition and Purity Analysis

Determining the precise elemental composition and assessing the purity of this compound are critical for its scientific and industrial applications. Atomic Absorption Spectroscopy stands out as a primary technique for this purpose.

Atomic Absorption Spectroscopy (AAS) for Quantitative Composition and Impurity Assessment

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and accurate technique for determining the quantitative composition of elements in a sample. azom.com It is widely used to ascertain the purity of this compound by measuring the concentration of cadmium. scholarsresearchlibrary.comazom.com The method is based on the principle that neutral atoms in a gaseous state absorb light at specific wavelengths, and this absorption is directly proportional to the concentration of the element. azom.com

For the analysis of cadmium, flame atomic absorption spectrometry (FAAS) is a common approach where a liquid sample is vaporized and atomized in a flame. azom.com The technique is applicable over a range of concentrations, and this range can be extended through sample dilution. nemi.gov However, the presence of other ions, such as high concentrations of calcium, can suppress the cadmium absorption signal. nemi.gov To overcome matrix interferences and enhance sensitivity for trace level determination in complex samples like natural waters, techniques such as graphite (B72142) furnace atomic absorption spectrometry (GFAAS) and various preconcentration methods are employed. nemi.govresearchgate.net AAS can be used to detect not only the primary element, cadmium, but also to assess the levels of various metallic impurities. mdpi.comcore.ac.uk

Thermal Stability and Decomposition Pathway Research

Understanding the thermal behavior of this compound is essential for predicting its stability under varying temperature conditions and for elucidating its decomposition mechanism. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the principal methods used for these investigations.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference as they are heated. dvpublication.com These techniques, often used simultaneously, provide a comprehensive picture of the thermal events occurring in this compound upon heating. dvpublication.comdtic.mil

Studies on cadmium sulfate octahydrate (3CdSO₄·8H₂O) show that it loses its water of crystallization upon heating. The decomposition process begins with dehydration, with the monohydrate being formed by 80°C. nih.govlobachemie.com Further heating leads to the decomposition of the anhydrous cadmium sulfate. nih.gov The final decomposition products are typically toxic fumes of cadmium and sulfur oxides. nih.gov The specific temperatures at which these decomposition steps occur can be precisely determined from the TGA and DTA curves. dvpublication.comresearchgate.net For example, TGA can quantify the mass loss associated with the removal of water molecules, while DTA can indicate whether these processes are endothermic or exothermic. dvpublication.com

Environmental Geochemistry and Mobility of Cadmium Sulfate Hydrate

Dissolution Behavior and Speciation in Natural Aquatic Environments

Upon introduction into aquatic environments, cadmium sulfate (B86663) hydrate (B1144303) readily dissolves, releasing cadmium (Cd²⁺) and sulfate (SO₄²⁻) ions. The subsequent mobility and speciation of cadmium are influenced by a variety of environmental factors.

Factors Governing Cadmium Mobility

The mobility of cadmium in natural waters and soils is not static and is dictated by several key factors:

pH: Soil and water pH is a dominant factor controlling cadmium's mobility. frontiersin.orgbohrium.com In acidic conditions (low pH), cadmium tends to be more soluble and mobile. nih.govwikipedia.org Conversely, as pH increases (alkaline conditions), the sorption of cadmium to soil particles increases, and it can precipitate as cadmium carbonate or hydroxide (B78521), reducing its mobility. wikipedia.orgtandfonline.com

Redox Potential (Eh): The redox state of the environment significantly influences cadmium speciation. nih.gov In oxic (oxidizing) conditions, the divalent cadmium ion (Cd²⁺) is the predominant form. nih.gov Under reducing (anoxic) conditions, particularly in the presence of sulfide (B99878), cadmium can precipitate as highly insoluble cadmium sulfide (CdS), greatly limiting its mobility. cdc.govindustrialchemicals.gov.au

Ionic Strength: Generally, an increase in the ionic strength of the solution, which is the concentration of dissolved ions, can decrease the sorption of cadmium to negatively charged soil particles and minerals, thereby increasing its mobility. bohrium.comnih.gov

Dissolved Organic Matter (DOM): Dissolved organic matter, such as humic and fulvic acids, can form soluble complexes with cadmium. nih.govresearchgate.net The formation of these complexes can either enhance or reduce cadmium mobility depending on the nature of the organic matter and other environmental conditions. In some cases, these complexes can keep cadmium in solution, increasing its transport potential. nih.gov

Salinity: In saline environments like seawater, the high concentration of chloride ions leads to the formation of various cadmium chloride complexes (e.g., CdCl⁺, CdCl₂, CdCl₃⁻). tandfonline.comcdc.gov These complexes are generally more mobile than the free cadmium ion, contributing to its increased mobility in marine systems. tandfonline.com

Table 1: Influence of Environmental Factors on Cadmium Mobility

| Factor | Effect on Cadmium Mobility | Governing Mechanisms |

|---|---|---|

| pH | Decreases with increasing pH | Increased adsorption to soil particles and precipitation as carbonates or hydroxides at higher pH. wikipedia.orgtandfonline.com |

| Redox Potential (Eh) | Decreases under reducing conditions | Precipitation as insoluble cadmium sulfide (CdS) in anoxic environments. cdc.govindustrialchemicals.gov.au |

| Ionic Strength | Increases with increasing ionic strength | Competition with other cations for sorption sites on soil particles. bohrium.comnih.gov |

| Dissolved Organic Matter (DOM) | Can increase or decrease mobility | Formation of soluble organo-cadmium complexes. nih.govresearchgate.net |

| Salinity | Increases with increasing salinity | Formation of mobile cadmium chloride complexes. tandfonline.comcdc.gov |

Formation of Water-Soluble Cadmium Complexes and Their Environmental Persistence

In aquatic systems, cadmium can form various water-soluble inorganic complexes, which play a crucial role in its environmental persistence and transport. One such significant complex is the cadmium sulfate complex, including Cd(SO₄)₂²⁻. nih.govresearchgate.net The formation of this and other complexes, such as those with chloride (CdCl⁺) and nitrate (B79036) (CdNO₃⁺), can keep cadmium in the dissolved phase, preventing its immediate adsorption to sediments or soils. nih.govmdpi.com This increased solubility and persistence in the water column allows for the long-range transport of cadmium from its source. nih.govwikipedia.org The introduction of sulfate ions from sources like cadmium sulfate can, in some instances, lead to the formation of these soluble complexes, thereby increasing the mobility of cadmium. mdpi.com

Adsorption and Precipitation Phenomena with Environmental Matrices

The mobility of cadmium is significantly curtailed by its interaction with various solid phases in the environment:

Clays and Minerals: Cadmium ions can be adsorbed onto the surfaces of clay minerals and hydrous oxides of iron and manganese. nih.gov This adsorption is a key process that removes cadmium from the water column and immobilizes it in soils and sediments. nih.gov The cation exchange capacity of the soil, which is often related to its clay and organic matter content, strongly influences the extent of cadmium adsorption. frontiersin.org

Biota: Aquatic and terrestrial organisms can take up and accumulate cadmium from their environment. cdc.gov This bioaccumulation removes cadmium from the water and soil, incorporating it into biological tissues.

Insoluble Sulfide Formation: Under anoxic conditions, which are common in saturated soils and sediments, the presence of sulfide ions (S²⁻) leads to the precipitation of cadmium sulfide (CdS). nih.gov CdS is a highly insoluble and stable mineral, and its formation is a major sink for cadmium in the environment, effectively removing it from the mobile phase. industrialchemicals.gov.augeo-leo.de

Biogeochemical Cycling and Interactions with Biological Systems

The biogeochemical cycle of cadmium involves its uptake, transformation, and transfer through different environmental compartments, including the biosphere. nih.govresearchgate.net Plants and microorganisms play a significant role in the cycling of cadmium, influencing its distribution and bioavailability.

Mechanisms of Cadmium Uptake and Accumulation by Aquatic and Terrestrial Flora (Phytoremediation Potential)

Plants can absorb cadmium from the soil and water through their root systems. mdpi.com This uptake is often mediated by transporters for essential mineral nutrients like zinc, iron, and calcium, as cadmium can mimic these essential elements. mdpi.com Once inside the plant, cadmium can be transported from the roots to the shoots and leaves via the xylem. mdpi.com

Some plant species, known as hyperaccumulators, have the ability to tolerate and accumulate high concentrations of cadmium in their tissues without showing signs of toxicity. nih.govnih.gov This characteristic forms the basis of phytoremediation, a technology that uses plants to remove pollutants from the environment. nih.gov Phytoextraction, a subset of phytoremediation, involves using hyperaccumulator plants to extract cadmium from contaminated soils, which can then be harvested and removed. nih.gov

Table 2: Examples of Cadmium Accumulating Plants

| Plant Species | Accumulation Characteristics | Phytoremediation Potential |

|---|---|---|

| Thlaspi caerulescens (Alpine penny-cress) | A well-known zinc and cadmium hyperaccumulator. | High potential for phytoextraction of cadmium from contaminated soils. |

| Sedum alfredii | Can accumulate high concentrations of both cadmium and zinc. nih.gov | Shows significant potential for the remediation of cadmium-contaminated sites. nih.gov |

| Solanum nigrum (Black nightshade) | Reported to accumulate high concentrations of cadmium, copper, and zinc. nih.gov | Considered a good candidate for phytoremediation of cadmium-polluted soils. nih.gov |

Impact of Cadmium Exposure on Sulfate Uptake and Translocation Processes in Plants

Cadmium exposure can have a notable impact on the uptake and movement of sulfate in plants. Studies have shown that cadmium can induce an increase in sulfate uptake by roots. nih.govoup.com This response is thought to be a mechanism to meet the increased demand for sulfur required for the synthesis of phytochelatins, which are peptides involved in detoxifying heavy metals like cadmium. nih.govoup.com

Research on Arabidopsis thaliana and maize has demonstrated that cadmium treatment can upregulate the expression of genes encoding for high-affinity sulfate transporters in the roots. nih.govoup.com This leads to an increased capacity for sulfate uptake. Furthermore, cadmium exposure can also influence the distribution of sulfate within the plant, often leading to an increased translocation of sulfate from the roots to the shoots. oup.comnih.gov This suggests a coordinated regulatory network that enhances both the uptake and transport of sulfate in response to cadmium stress. oup.comnih.gov

Role of Endogenous Thiols and Phytochelatins in Cadmium-Sulfur Metabolism in Plants

The presence of cadmium in soil, which can arise from the dissolution of minerals or from industrial and agricultural practices, poses a significant threat to plants. nih.gov Plants have evolved sophisticated detoxification mechanisms to cope with cadmium-induced stress, a process in which sulfur-containing compounds play a pivotal role. tandfonline.comresearchgate.net When plants absorb cadmium, it disrupts various metabolic processes. nih.gov In response, the plant's sulfur assimilation pathway is activated to increase the synthesis of cysteine, an amino acid that serves as a crucial precursor for glutathione (B108866) (GSH). tandfonline.comresearchgate.net

Glutathione, a key endogenous non-protein thiol, is central to the plant's defense against cadmium toxicity. tandfonline.comresearchgate.net It acts as a substrate for the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides. mdpi.compsu.eduresearchgate.net The synthesis of these phytochelatins is catalyzed by the enzyme phytochelatin (B1628973) synthase (PCS), which is strongly activated by the presence of cadmium ions. mdpi.compsu.eduoup.com This enzymatic reaction involves the polymerization of glutathione molecules. mdpi.com

Once synthesized, phytochelatins chelate cadmium ions in the cytosol through their thiol (-SH) groups, forming stable cadmium-phytochelatin complexes. mdpi.commdpi.com This chelation process effectively sequesters the toxic free cadmium ions, preventing them from interfering with sensitive cellular functions. mdpi.comresearchgate.net These Cd-PC complexes are then transported and compartmentalized into the vacuole, the plant cell's primary storage organelle, effectively removing the cadmium from the metabolically active parts of the cell. researchgate.netmdpi.comembopress.org

The entire process highlights a direct link between cadmium exposure and sulfur metabolism. The demand for cysteine and glutathione for phytochelatin synthesis means that cadmium stress induces the upregulation of the entire sulfur assimilation pathway, from sulfate uptake by the roots to its reduction and incorporation into organic compounds. nih.govtandfonline.comoup.com Therefore, the availability of sulfur is a critical factor in a plant's ability to tolerate cadmium stress. tandfonline.comscirp.org

Theoretical Modeling of Cadmium Isotope Fractionation in Geochemical Processes

The study of cadmium isotope fractionation provides valuable insights into the geochemical cycling of cadmium, including its sources, transport, and fate in various environments. geochemical-journal.jpresearchgate.net Theoretical modeling, using computational quantum chemistry, has become a critical tool for predicting and understanding the mechanisms that drive the fractionation of cadmium's stable isotopes (¹¹⁴Cd, ¹¹²Cd, ¹¹¹Cd, ¹¹⁰Cd, etc.) between different chemical species and phases. geochemical-journal.jpjst.go.jpresearchgate.net

Theoretical calculations have been employed to predict the equilibrium isotope fractionation factors between cadmium-bearing minerals, such as the sulfide mineral greenockite (CdS), and various cadmium-containing aqueous solutions. geochemical-journal.jpjst.go.jp These studies consistently show that cadmium isotopes are not distributed equally between the solid sulfide phase and the aqueous phase.

Research indicates that in most scenarios, aqueous solutions containing cadmium are enriched in the heavier ¹¹⁴Cd isotope relative to the solid greenockite. geochemical-journal.jpjst.go.jp The magnitude of this fractionation is dependent on temperature. For instance, at 100°C, the calculated cadmium isotope fractionation factors (expressed as 10³lnα) between various Cd-bearing aqueous solutions and greenockite fall within the range of 0.083 to 0.433. geochemical-journal.jpjst.go.jpjst.go.jp The fractionation also varies depending on the specific aqueous cadmium species (e.g., cadmium hydrates, chlorides, hydroxides, hydrosulfides). researchgate.netresearchgate.net Theoretical calculations suggest a trend of heavy cadmium isotope enrichment in the order of cadmium hydroxides > cadmium nitrates > cadmium hydrates > cadmium chlorides > cadmium hydrosulfide. researchgate.netresearchgate.net These predicted fractionation factors are of significant theoretical importance for interpreting cadmium isotope data from natural systems, such as in ore-forming processes and other surficial geochemical cycles. geochemical-journal.jpjst.go.jp

Table 1: Theoretical Cadmium Isotope Fractionation Data

| Parameter | Value/Description | Temperature | Source(s) |

| Isotope System | ¹¹⁴Cd/¹¹⁰Cd | N/A | jst.go.jpresearchgate.net |

| Phases | Greenockite (CdS) vs. Cd-bearing aqueous solutions | 100°C | geochemical-journal.jpjst.go.jp |

| Fractionation Factor Range (10³lnα) | 0.083 – 0.433 | 100°C | geochemical-journal.jpjst.go.jpjst.go.jp |

| Heavy Isotope Enrichment Trend | Cd hydroxides > Cd nitrates > Cd hydrates > Cd chlorides > Cd hydrosulfide | N/A | researchgate.netresearchgate.net |

Computational Approaches for Isotope Fractionation (e.g., First-Principle Quantum Chemistry, Water-Droplet Method)

The theoretical prediction of cadmium isotope fractionation factors relies on sophisticated computational methods rooted in quantum mechanics. geochemical-journal.jpjst.go.jp The primary approach used is the first-principle quantum chemistry method , often employing Density Functional Theory (DFT). researchgate.netjst.go.jp This method calculates the fundamental properties of molecules, such as their vibrational frequencies, from which the reduced partition function ratios (β-factors) of the different isotopic species can be determined. geochemical-journal.jpresearchgate.net The equilibrium isotope fractionation factor between two substances is directly related to the ratio of their β-factors.

To accurately model these systems, specific computational models are applied to the different phases:

Solid Minerals: For cadmium-bearing minerals like greenockite and sphalerite, the Volume Variable Cluster Model (VVCM) is used. geochemical-journal.jpresearchgate.net This method models a small, representative cluster of atoms from the mineral's crystal lattice and optimizes its geometry to calculate its properties. researchgate.net

Aqueous Solutions: Simulating species dissolved in water requires accounting for the significant effect of solvation (the interaction with water molecules). geochemical-journal.jpjst.go.jp The "water-droplet method" is a theoretical approach used to model this solvation effect. geochemical-journal.jpjst.go.jpresearchgate.net It involves surrounding the cadmium ion and its immediate ligands with a shell of explicit water molecules to simulate the aqueous environment, allowing for a more accurate calculation of the properties of the hydrated cadmium complexes. geochemical-journal.jpresearchgate.net

These computational techniques have proven essential for systematically studying cadmium isotope enrichment and providing the theoretical framework needed to interpret experimental and observational data from complex geochemical systems. geochemical-journal.jpjst.go.jp

Advanced Research Applications of Cadmium Sulfate Hydrate in Materials Science

Applications in Crystallization Science and Structural Biology

The ability to form well-ordered crystals is fundamental to determining the three-dimensional structure of biological macromolecules through X-ray crystallography. Cadmium sulfate (B86663) hydrate (B1144303) serves as a key reagent in this field.

Cadmium sulfate hydrate is employed as a component in the formulation of crystallization screens. hamptonresearch.com These screens are arrays of chemical cocktails, each with a unique composition of precipitants, buffers, and salts, designed to explore a wide range of conditions to induce the crystallization of proteins, nucleic acids, and other macromolecules. hamptonresearch.comnih.gov High-purity, sterile-filtered solutions of this compound are commercially available for this purpose, ensuring that crystallization experiments are not compromised by contaminants such as bacteria, nucleases, or pyrogens. hamptonresearch.com The inclusion of cadmium sulfate in these sparse-matrix screens allows researchers to systematically test its effect on the solubility of a target macromolecule, a critical first step in identifying initial crystallization "hits". nih.gov

Table 1: Specifications for Crystallization Grade this compound This table presents typical quality specifications for this compound solutions used in biological macromolecule crystallization.

| Parameter | Specification |

| Form | Sterile filtered solution |

| Purity | 98.0% (calc. based on 3CdSO₄·8H₂O, KT) |

| Water Type | Type 1+ Ultrapure Water |

| Resistivity | 18.2 megaohm-cm at 25°C |

| Total Organic Carbon | < 5 ppb |

| Bacteria | <1 CFU/ml |

| Pyrogens (Endotoxin) | <0.03 EU/ml |

| RNase/DNase | < 0.01 ng/mL / < 4 pg/µL |

| Data sourced from Hampton Research. hamptonresearch.com |

Once initial crystals are obtained, the conditions must be optimized to produce larger, higher-quality crystals suitable for diffraction experiments. This compound is used as an optimization reagent, where its concentration is systematically varied to fine-tune the crystallization process. hamptonresearch.comnih.gov The degree of supersaturation, a key driver of crystallization, is delicately controlled by adjusting parameters such as precipitant and protein concentration. nih.gov By methodically altering the concentration of this compound in the mother liquor, researchers can influence crystal growth, morphology, and ultimately, the quality of the resulting X-ray diffraction data. nih.govnih.gov This iterative process of refinement is essential for successful structure determination. nih.gov

Development of Optoelectronic Materials and Devices

The optical and electronic properties of materials derived from this compound make it a compound of interest in the field of optoelectronics.

This compound is a key precursor material for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles. jocpr.comnih.gov CdS is a Group II-VI semiconductor with a wide direct band gap, making it valuable for applications in photocatalysis and other semiconductor-based technologies. nih.govresearchgate.net In a typical synthesis, a cadmium sulfate solution provides the cadmium ions, which are then reacted with a sulfur source to precipitate CdS nanoparticles. nih.gov Researchers have successfully used extracellular polymeric substances from bacteria as biosurfactants to stabilize the CdS nanoparticles, preventing agglomeration and controlling their size to within a 2-10 nm range. nih.gov The ability to produce nano-sized quantum dots from industrial cadmium sulfate solutions highlights a potential route for recycling industrial by-products into advanced materials. nih.gov

Nonlinear optical (NLO) materials are crucial for technologies like frequency conversion and optical switching, where the material's optical properties change with the intensity of incident light. jocpr.com this compound itself has been identified as a third-order NLO crystal. jocpr.com Single crystals of this compound have been grown using the slow evaporation technique, and their NLO properties have been characterized. jocpr.com Studies show these crystals exhibit a relative second-harmonic generation (SHG) efficiency that is 0.65 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. jocpr.com

Furthermore, cadmium sulfate is used to create novel semiorganic NLO crystals, which combine the high optical nonlinearity of organic materials with the superior thermal and mechanical stability of inorganic materials. grafiati.com An example is urea (B33335) this compound (UCSH), a semiorganic crystal grown from a solution containing cadmium sulfate and urea. grafiati.com Research has also explored doping cadmium thiourea (B124793) sulphate with glycine (B1666218) to enhance its optical and mechanical properties for NLO applications. researchgate.net

Table 2: NLO Properties of this compound and Related Compounds This table summarizes key findings from research into the nonlinear optical properties of materials derived from cadmium sulfate.

| Material | Crystal System | Key Finding | Reference |

| This compound (CDSH) | Monoclinic | Relative SHG efficiency is 0.65 times that of KDP. | jocpr.com |

| Urea this compound (UCSH) | - | Grown as a transparent, colorless, non-hygroscopic semiorganic NLO crystal. | grafiati.com |

| Glycine-doped Cadmium Thiourea Sulphate (GCTS) | - | Dopant improves optical transparency and hardness compared to the pure crystal. | researchgate.net |

Electrochemical and Energy Storage Materials Research

Cadmium sulfate has a historical and ongoing role in electrochemical research, particularly in standard cells and electrodeposition processes. It is used as an electrolyte in the Weston standard cell, a wet-chemical cell that was used for a long time as an international standard for electromotive force (EMF). jocpr.comdokumen.pub In this cell, a cadmium-mercury amalgam anode is used in conjunction with a cadmium sulfate electrolyte. dokumen.pub

The electrochemical deposition of cadmium from sulfate solutions is also a subject of study. researchgate.net This research investigates the kinetics and mechanisms of cadmium reduction at an electrode, which is a complex process involving adsorption and nucleation. researchgate.net Understanding these fundamentals is important for applications such as the electrochemical recovery of cadmium from industrial waste streams and for precision electroplating in the electronics industry. jocpr.comresearchgate.net

Electrolyte Component in Research on Electrochemical Cells (e.g., Weston Standard Cell)

One of the historical and most precise applications of this compound is as a key component in the electrolyte of the Weston standard cell. wikipedia.orgchemkits.euconradhoffman.com Invented by Edward Weston in 1893, this electrochemical cell was adopted as the International Standard for Electromotive Force (EMF) from 1911 until 1990 due to its high stability and reproducibility. conradhoffman.commsu.ru

The Weston cell utilizes a saturated aqueous solution of cadmium sulfate as the electrolyte. conradhoffman.comupb.ro Specifically, the 8/3-hydrate (3CdSO₄·8H₂O) is often used to maintain the saturation of the electrolyte. msu.ruupb.ro The cell is constructed in an H-shaped glass tube. conradhoffman.comupb.ro The positive electrode is mercury, covered with a paste of mercurous sulfate (Hg₂SO₄), which acts as a depolarizer. msu.ruupb.ro The negative electrode is a cadmium-mercury amalgam. msu.ruupb.ro

The electrochemical reactions that occur within the cell are:

Anode (Negative Electrode): Cd(Hg) → Cd²⁺(aq) + 2e⁻

Cathode (Positive Electrode): Hg₂SO₄(s) + 2e⁻ → 2Hg(l) + SO₄²⁻(aq) msu.ru

Cd(s) + Hg₂SO₄(s) → CdSO₄(s) + 2Hg(l) upb.ro

The stability of the Weston cell's voltage output, nominally 1.018636 V at 20°C, made it an invaluable tool for calibrating voltage-measuring instruments for many decades. msu.ruresearchgate.net Research involving the Weston cell has provided a deep understanding of electrochemical thermodynamics and the factors influencing the stability of standard cells. upb.ro Both saturated and unsaturated Weston cells exist, with the saturated version being more stable over the long term but having a more significant temperature coefficient. conradhoffman.commsu.ru

| Cell Component | Material | Role |

| Electrolyte | Saturated Cadmium Sulfate Solution | Provides ions for charge transport |

| Positive Electrode | Mercury (Hg) with Mercurous Sulfate (Hg₂SO₄) paste | Cathode |

| Negative Electrode | Cadmium-Mercury Amalgam | Anode |

Role in Nickel-Cadmium Battery Material Chemistry and Performance Studies

This compound is also a crucial compound in the research and development of nickel-cadmium (Ni-Cd) batteries. chemimpex.comchemimpex.com While not a direct component of the final battery, it is used in the preparation of the active materials for the cadmium electrode and in studies investigating the battery's chemistry and performance. google.com

Ni-Cd batteries, invented by Waldemar Jungner in 1899, were one of the first types of rechargeable batteries and have been widely used in various applications due to their ruggedness and long cycle life. batteryuniversity.com The negative electrode in a Ni-Cd battery is cadmium, and the positive electrode is nickel oxyhydroxide. google.com

Research in this area often involves the use of cadmium sulfate to:

Synthesize Cadmium Hydroxide (B78521): Cadmium hydroxide, Cd(OH)₂, is the active material of the negative electrode in its discharged state. Cadmium sulfate can be used as a precursor to precipitate cadmium hydroxide under controlled conditions.

Study Electrode Processes: The electrochemical behavior of the cadmium electrode is a key area of research. Cadmium sulfate solutions are used as electrolytes in laboratory settings to study the kinetics of cadmium deposition and dissolution, which are fundamental processes during the charging and discharging of a Ni-Cd battery. researchgate.net

Investigate Additives and "Expanders": Research has shown that the performance and cycle life of the cadmium electrode can be improved by adding certain substances known as expanders. google.com Studies may use cadmium sulfate-based electrolytes to test the effectiveness of these additives in preventing the coarsening of cadmium crystals during cycling, which can lead to a loss of capacity. google.com

| Research Area | Application of this compound |

| Active Material Synthesis | Precursor for the synthesis of cadmium hydroxide for the negative electrode. |

| Electrochemical Studies | Used in electrolytes to study the kinetics of cadmium deposition and dissolution. researchgate.net |

| Performance Enhancement | Employed in test electrolytes to evaluate the impact of additives and expanders on the cadmium electrode's cycle life. google.com |

Reagent Applications in Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound serves as a valuable reagent in various methodologies. chemimpex.comchemimpex.com Its high purity, often available in ACS reagent grade, makes it suitable for applications requiring precise and reliable chemical reactions. spectrumchemical.comsigmaaldrich.com

One notable application is in the determination of sulfide ions. nih.gov In a specific method, hydrogen sulfide (H₂S) is trapped in a solution containing cadmium sulfate. This reaction forms a precipitate of cadmium sulfide (CdS). The amount of sulfide can then be quantified through various techniques, such as iodometric titration, where the cadmium sulfide is reacted with an excess of iodine, and the remaining iodine is back-titrated with a standard sodium thiosulfate (B1220275) solution. nih.gov Another approach involves titrating the resulting sulfide ion from the trapped H₂S with a cadmium sulfate solution. nih.gov

Cadmium sulfate is also used in the preparation of standard solutions for analytical purposes. pubcompare.ai For instance, it can be used to prepare stock solutions for the determination of various elements like calcium, copper, lead, potassium, sodium, and zinc by flame atomic absorption spectroscopy (AAS). acs.org The compound's solubility in water facilitates its use in creating these aqueous standards. chemimpex.com

Furthermore, its ability to form stable complexes with other ions enhances its utility in chemical analysis. chemimpex.com This property is leveraged in techniques like spectrophotometry, where the formation of a colored complex involving cadmium can be used to determine the concentration of a particular analyte. chemimpex.comchemimpex.com

Q & A

Q. 1.1. What are the standard laboratory protocols for synthesizing cadmium sulfate hydrate, and how can purity be ensured?

Methodological Answer: this compound is typically synthesized by reacting cadmium metal or cadmium oxide with diluted sulfuric acid under controlled conditions. For the hydrate form, excess water is retained during crystallization. To ensure purity:

- Use high-purity cadmium (≥99.9%) and sulfuric acid (ACS grade).

- Monitor reaction temperature (60–80°C) to avoid excessive oxidation or side products.

- Recrystallize the product in deionized water and dry at 60°C under vacuum to retain hydration .

- Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis .

Q. 1.2. How is the hydration number (e.g., mono- vs. octahydrate) experimentally determined for this compound?

Methodological Answer: The hydration number (n in CdSO₄·nH₂O) is determined using gravimetric analysis:

- Weigh a known mass of the hydrate.

- Heat to 150°C (or until constant mass) to remove water.

- Calculate mass loss and compare to theoretical values.

Example: For CdSO₄·8H₂O (molar mass 769.5 g/mol), the mass loss should be ~18.7% (water contribution). - Validate using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to track phase transitions .

Q. 1.3. What are the critical safety measures for handling this compound in laboratory settings?

Methodological Answer: this compound is a Category 1B carcinogen and highly toxic. Key precautions include:

- Respiratory protection: Use particulate filters (EN 143 standard) and work in fume hoods.

- Skin protection: Wear nitrile gloves and barrier creams; wash hands post-handling.

- Environmental controls: Prevent drainage contamination; collect spills mechanically and store in sealed containers .

- Emergency protocols: For inhalation, move to fresh air; for ingestion, rinse mouth (do not induce vomiting) and seek immediate medical attention .

Advanced Research Questions

Q. 2.1. How can conflicting data on this compound’s genotoxicity in cellular models be resolved?

Methodological Answer: Conflicting results often arise from differences in exposure duration, concentration, or cell type. To resolve contradictions:

- Standardize experimental conditions: Use human cell lines (e.g., HEK293) and exposure times (24–72 hrs) with cadmium concentrations ≤10 μM.

- Employ comet assays for DNA damage and γ-H2AX foci staining for double-strand breaks.

- Compare results against positive controls (e.g., hydrogen peroxide) and validate with multiple assays (e.g., Ames test for mutagenicity) .

Q. 2.2. What advanced techniques characterize this compound’s interaction with biological macromolecules?

Methodological Answer:

- X-ray absorption spectroscopy (XAS): Probe cadmium’s coordination environment with sulfur-containing proteins (e.g., metallothioneins).

- Isothermal titration calorimetry (ITC): Quantify binding affinities with DNA or enzymes.

- Molecular dynamics simulations: Model interactions with phospholipid membranes to assess cellular uptake mechanisms .

Q. 2.3. How does this compound’s environmental persistence in aquatic systems correlate with its speciation?

Methodological Answer: Cadmium’s bioavailability depends on its speciation (e.g., Cd²⁺ vs. CdSO₄ complexes). Methodological approaches include:

- Geochemical modeling: Use software like PHREEQC to predict speciation under varying pH and salinity.

- Microcosm studies: Simulate freshwater/saltwater systems, measure Cd²⁺ release via atomic absorption spectroscopy (AAS).

- Bioaccumulation assays: Expose Daphnia magna to sublethal doses (0.1–1 mg/L) and quantify cadmium uptake in tissues .

Methodological Considerations for Data Reproducibility

Q. 3.1. How can researchers mitigate variability in hydration number determination?

Methodological Answer:

Q. 3.2. What analytical techniques differentiate this compound from anhydrous forms in mixed samples?

Methodological Answer:

- Raman spectroscopy: Identify O–H stretching bands (~3400 cm⁻¹) specific to hydrates.

- Powder XRD: Compare lattice parameters (e.g., CdSO₄·8H₂O has a monoclinic structure vs. orthorhombic anhydrous form).

- Dynamic vapor sorption (DVS): Measure water adsorption/desorption isotherms to distinguish hydration states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.